7-Methoxyquinoline-2,4(1H,3H)-dione
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Overview
Description
7-Methoxyquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antiviral, anticancer, antibacterial, and antifungal properties . The presence of the methoxy group at the 7th position and the dione functionality at the 2nd and 4th positions make this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-2,4(1H,3H)-dione can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of quinoline derivatives with various substituents on the benzene ring. The reaction typically involves the following steps:
Condensation Reaction: Barbituric acid reacts with an aldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization with an aniline derivative to form the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the dione functionality to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
7-Methoxyquinoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxyquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in DNA replication and repair, leading to its anticancer properties.
Protein Binding: It can bind to proteins and disrupt their function, contributing to its antimicrobial activity.
Pathways Involved: The compound may interfere with cellular pathways such as apoptosis and cell cycle regulation.
Comparison with Similar Compounds
7-Methoxyquinoline: Lacks the dione functionality but shares the methoxy group at the 7th position.
Quinoline-2,4(1H,3H)-dione: Lacks the methoxy group but has the dione functionality.
7-Methoxy-4-methylquinoline: Similar structure with a methyl group at the 4th position.
Uniqueness: 7-Methoxyquinoline-2,4(1H,3H)-dione is unique due to the combination of the methoxy group and the dione functionality, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9NO3 |
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Molecular Weight |
191.18 g/mol |
IUPAC Name |
7-methoxy-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-4H,5H2,1H3,(H,11,13) |
InChI Key |
YDEKTIIFGFOKMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(=O)N2 |
Origin of Product |
United States |
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